molecular formula C9H11IO B8194388 4-Ethoxy-2-iodo-1-methylbenzene

4-Ethoxy-2-iodo-1-methylbenzene

Cat. No.: B8194388
M. Wt: 262.09 g/mol
InChI Key: ZOESXPLWWTZGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-iodo-1-methylbenzene is an aromatic compound characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of 4-ethoxy-2-substituted-1-methylbenzene derivatives.

    Oxidation: Formation of 4-ethoxy-2-iodo-1-methylbenzaldehyde or 4-ethoxy-2-iodo-1-methylbenzoic acid.

    Reduction: Formation of 4-ethoxy-1-methylbenzene.

Scientific Research Applications

4-Ethoxy-2-iodo-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-2-iodo-1-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Ethoxy-1-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-1-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Methoxy-2-iodo-1-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.

Uniqueness: 4-Ethoxy-2-iodo-1-methylbenzene is unique due to the combination of the ethoxy group, iodine atom, and methyl group on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

4-ethoxy-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESXPLWWTZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.